Physicochemical properties of Hexyl(1,3-thiazol-5-ylmethyl)amine
Physicochemical properties of Hexyl(1,3-thiazol-5-ylmethyl)amine
An In-Depth Technical Guide to the Physicochemical Profiling of Hexyl(1,3-thiazol-5-ylmethyl)amine
Abstract
Hexyl(1,3-thiazol-5-ylmethyl)amine represents a novel chemical entity incorporating a thiazole nucleus, a scaffold of significant interest in medicinal chemistry due to its prevalence in numerous approved therapeutic agents.[1][2][3][4] The progression of any new compound from a preliminary hit to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties. These characteristics, including aqueous solubility, lipophilicity, and ionization state, govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[5][6][7][8] This guide, written from the perspective of a Senior Application Scientist, outlines a comprehensive strategy for the systematic physicochemical characterization of Hexyl(1,3-thiazol-5-ylmethyl)amine. We provide not just experimental protocols, but the scientific rationale behind the methodological choices, establishing a self-validating framework for generating the foundational data essential for drug development professionals.
Introduction: The Thiazole Scaffold and the Imperative of Early Physicochemical Assessment
The 1,3-thiazole ring is a privileged heterocyclic motif in drug discovery, forming the structural core of drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anti-cancer agents.[1][2] Its ability to engage in hydrogen bonding and its unique electronic properties make it a versatile component for designing molecules that interact with biological targets. The subject of this guide, Hexyl(1,3-thiazol-5-ylmethyl)amine, combines this important heterocycle with a secondary amine and a hexyl chain—features that will profoundly influence its behavior in a biological system.
The failure of drug candidates during late-stage development is often attributed to poor pharmacokinetic properties, which are directly linked to suboptimal physicochemical characteristics.[5] Therefore, a rigorous, front-loaded investigation of these properties is not merely a data collection exercise; it is a critical risk mitigation strategy. This guide presents a proposed workflow for characterizing Hexyl(1,3-thiazol-5-ylmethyl)amine, a compound for which public experimental data is not available.
Compound Profile: Hexyl(1,3-thiazol-5-ylmethyl)amine
Prior to embarking on an experimental campaign, it is essential to consolidate all known information and establish theoretical predictions. This allows for the intelligent design of experiments, such as preparing stock solutions at appropriate concentrations and anticipating the pH range of interest.
Chemical Structure:
Figure 1. Structure of Hexyl(1,3-thiazol-5-ylmethyl)amine
| Property | Value / Prediction | Source / Method |
| IUPAC Name | N-(thiazol-5-ylmethyl)hexan-1-amine | AiFChem[9] |
| CAS Number | 1339329-16-6 | AiFChem[9] |
| Molecular Formula | C₁₀H₁₈N₂S | AiFChem[9] |
| Molecular Weight | 198.34 g/mol | AiFChem[9] |
| Predicted pKa | 9.0 - 10.0 | Based on typical secondary alkylamines. The electron-withdrawing nature of the thiazole ring may slightly reduce the basicity compared to a simple dialkylamine. |
| Predicted logP | 2.5 - 3.5 | The hexyl group contributes significantly to lipophilicity. The thiazole and amine moieties add polarity. This value suggests moderate to high lipophilicity. |
Experimental Characterization: Protocols and Rationale
The following sections detail the proposed experimental workflows for determining the critical physicochemical properties of Hexyl(1,3-thiazol-5-ylmethyl)amine.
Acid Dissociation Constant (pKa) Determination
Scientific Imperative: The pKa dictates the extent of ionization of a molecule at a given pH. For Hexyl(1,3-thiazol-5-ylmethyl)amine, the secondary amine is the primary basic center. Its ionization state will dramatically affect solubility, permeability, target binding, and plasma protein binding.[8][10] An accurate pKa is essential for interpreting all other pH-dependent measurements.
Chosen Methodology: Potentiometric Titration
Rationale: Potentiometric titration is a robust and highly accurate method for determining the pKa of ionizable compounds.[11] It directly measures the change in pH of a solution upon the addition of a titrant, providing a thermodynamic pKa value. Given the predicted pKa, this method is well-suited for this compound. Spectrophotometric methods could also be used if the molecule possesses a suitable chromophore that changes upon protonation.[12]
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Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, 10.01) at the desired experimental temperature (e.g., 25 °C).
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Sample Preparation: Accurately prepare a ~10 mM solution of Hexyl(1,3-thiazol-5-ylmethyl)amine in deionized water. If solubility is a concern, a co-solvent like methanol or DMSO can be used, but the apparent pKa (pKa') will need to be corrected back to aqueous conditions.
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Initial Acidification: Add a stoichiometric excess of standardized hydrochloric acid (e.g., 0.1 M HCl) to the sample solution to ensure the complete protonation of the amine.
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Titration: Titrate the acidified sample solution with a standardized base (e.g., 0.1 M NaOH), adding small, precise volumes of the titrant. Record the pH value after each addition, allowing the reading to stabilize.
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Data Analysis: Plot the recorded pH values against the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve, specifically where the pH is equal to the pKa at the half-equivalence point. Specialized software is typically used to calculate the pKa from the first derivative of the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Lipophilicity (logP and logD) Determination
Scientific Imperative: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a master parameter in drug design.[6][8] It influences potency, metabolic stability, and membrane permeability. The partition coefficient (logP) measures the lipophilicity of the neutral species, while the distribution coefficient (logD) measures it at a specific pH, accounting for both neutral and ionized forms. For a basic compound like ours, logD at pH 7.4 is particularly relevant for predicting in vivo behavior.
Chosen Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Rationale: The traditional shake-flask method for logP determination can be labor-intensive and is prone to error for highly lipophilic compounds. RP-HPLC offers a rapid, reproducible, and compound-sparing alternative that correlates well with shake-flask values.[13][14][15][16] By running the experiment at different pH values, we can determine both logP and logD.
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System Setup: Use a C18 reverse-phase column. The mobile phase will be a gradient of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.
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Calibration: Prepare a set of 5-7 standard compounds with known logP values that bracket the predicted logP of the test compound. Inject each standard and record its retention time (t_R).
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Isocratic Elution (for logP of neutral form):
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Set the mobile phase to a pH where the amine is fully protonated (e.g., pH 3.0, at least 2 units below the pKa).
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Perform a series of isocratic runs with varying percentages of organic modifier (e.g., 40%, 50%, 60%, 70% methanol).
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For each run, calculate the retention factor, k = (t_R - t_0) / t_0, where t_0 is the column dead time.
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Extrapolate a plot of log(k) versus the percentage of organic modifier to 100% aqueous phase to determine log(k_w).
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Create a calibration curve by plotting the known logP values of the standards against their log(k_w) values.
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logD7.4 Determination:
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Change the aqueous buffer in the mobile phase to pH 7.4.
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Repeat the isocratic elution steps for the test compound and standards to determine their log(k_w) at pH 7.4.
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Calculation: Use the calibration curve to calculate the logP and logD7.4 of Hexyl(1,3-thiazol-5-ylmethyl)amine from its measured log(k_w) values.
Caption: Workflow for logP/logD determination by RP-HPLC.
Aqueous Solubility Determination
Scientific Imperative: A drug must be in solution to be absorbed from the gastrointestinal tract and to interact with its target.[7][8] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and challenging formulation development. We will determine the thermodynamic (equilibrium) solubility, which represents the true saturation point of the compound.
Chosen Methodology: Shake-Flask Method (Modified for small scale)
Rationale: The shake-flask method is the "gold standard" for determining thermodynamic solubility.[17] It involves equilibrating an excess of the solid compound with the aqueous medium over an extended period. This method, while slower than kinetic or high-throughput approaches, provides the most accurate and reliable data for lead optimization.[17] We will perform this at both acidic pH and physiological pH to understand the impact of ionization.
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Buffer Preparation: Prepare buffers at pH 2.0 (representing stomach acid) and pH 7.4 (representing intestinal/blood pH).
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Sample Preparation: Add an excess amount of solid Hexyl(1,3-thiazol-5-ylmethyl)amine to several vials (in triplicate for each pH condition). A small amount (e.g., 1-2 mg) in 1 mL of buffer is typically sufficient. The key is to have undissolved solid remaining at the end of the experiment.
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Equilibration: Place the vials on a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Alternatively, centrifuge the samples to pellet the solid material.
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Sampling and Dilution: Carefully remove an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm filter to remove any remaining microparticulates.
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Quantification: Quantify the concentration of the dissolved compound in the filtered supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve prepared from a known concentration stock solution (typically in DMSO or methanol).
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Data Reporting: The solubility is reported in units such as µg/mL or µM.
Caption: Workflow for shake-flask solubility determination.
Integrated Physicochemical Profile and Decision Making
The data from these individual experiments are not standalone points but form an interconnected profile that guides further research. The relationship between pKa, lipophilicity, and solubility is crucial. For instance, the solubility of our basic amine is expected to be significantly higher at pH 2.0 (where it is fully protonated and charged) than at pH 7.4. The logD7.4 value, not the logP, will be the better predictor of membrane permeability at physiological pH.
This integrated profile allows us to classify the compound and anticipate challenges. For example, if the compound has high lipophilicity (logD7.4 > 3) and low aqueous solubility (<10 µM), it may be a candidate for the Biopharmaceutics Classification System (BCS) Class II, signaling potential issues with absorption that may require advanced formulation strategies.
Caption: Decision-making workflow based on integrated physicochemical data.
Conclusion
The systematic characterization of Hexyl(1,3-thiazol-5-ylmethyl)amine as outlined in this guide provides the foundational dataset required for any rational drug development program. By employing robust, gold-standard methodologies and understanding the interplay between ionization, lipophilicity, and solubility, researchers can make informed decisions, identify potential liabilities early, and strategically invest resources in compounds with the highest probability of success. This proactive profiling approach is indispensable for navigating the complexities of modern drug discovery and is a prerequisite for advancing novel chemical entities toward the clinic.
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